2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde
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Overview
Description
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde is an organic compound with the molecular formula C14H11NO5 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde typically involves the nitration of 2-(4-Methoxyphenoxy)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde can undergo various chemical reactions, including:
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Reduction
Reagents: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Conditions: Room temperature and atmospheric pressure.
Products: 2-(4-Methoxyphenoxy)-5-aminobenzaldehyde.
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Oxidation
Reagents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Conditions: Acidic or basic medium.
Products: Corresponding carboxylic acid derivatives.
-
Substitution
Reagents: Various nucleophiles such as amines or thiols.
Conditions: Solvent and temperature dependent.
Products: Substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde has several applications in scientific research:
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Chemistry
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
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Biology
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
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Medicine
- Explored as a potential lead compound for the development of new pharmaceuticals.
- Studied for its interactions with biological targets such as enzymes and receptors.
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Industry
- Utilized in the production of dyes, pigments, and other specialty chemicals.
- Applied in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitro group can undergo reduction to form reactive intermediates that can modify biological macromolecules, leading to various biological effects. The methoxy group may also influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
2-(4-Methoxyphenoxy)-5-nitrobenzaldehyde can be compared with other similar compounds, such as:
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2-(4-Methoxyphenoxy)benzaldehyde
- Lacks the nitro group, resulting in different chemical reactivity and biological activity.
-
2-(4-Ethoxyphenoxy)-5-nitrobenzaldehyde
- Contains an ethoxy group (-OCH2CH3) instead of a methoxy group, which may affect its solubility and reactivity.
-
2-(4-Methoxyphenoxy)-5-aminobenzaldehyde
- Formed by the reduction of the nitro group to an amino group, leading to different chemical and biological properties.
Properties
Molecular Formula |
C14H11NO5 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-5-nitrobenzaldehyde |
InChI |
InChI=1S/C14H11NO5/c1-19-12-3-5-13(6-4-12)20-14-7-2-11(15(17)18)8-10(14)9-16/h2-9H,1H3 |
InChI Key |
LANHUCYOZUUVAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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